molecular formula C19H16Cl3N3O3 B10893013 N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2,4-dimethoxybenzamide

N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2,4-dimethoxybenzamide

Cat. No.: B10893013
M. Wt: 440.7 g/mol
InChI Key: IZPGVHDLRHNWNO-UHFFFAOYSA-N
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Description

N~1~-[4-CHLORO-1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2,4-DIMETHOXYBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a chlorobenzyl group and a dimethoxybenzamide moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-CHLORO-1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2,4-DIMETHOXYBENZAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chlorobenzyl group and the dimethoxybenzamide moiety. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-CHLORO-1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2,4-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, alcohols, and thiols; electrophiles like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N~1~-[4-CHLORO-1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2,4-DIMETHOXYBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[4-CHLORO-1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[4-CHLORO-1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-BENZENESULFONAMIDE
  • N~1~-[4-CHLORO-1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N’-(3-NITROPHENYL)UREA

Uniqueness

N~1~-[4-CHLORO-1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2,4-DIMETHOXYBENZAMIDE stands out due to its specific substitution pattern and the presence of both chlorobenzyl and dimethoxybenzamide groups. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H16Cl3N3O3

Molecular Weight

440.7 g/mol

IUPAC Name

N-[4-chloro-1-[(3,4-dichlorophenyl)methyl]pyrazol-3-yl]-2,4-dimethoxybenzamide

InChI

InChI=1S/C19H16Cl3N3O3/c1-27-12-4-5-13(17(8-12)28-2)19(26)23-18-16(22)10-25(24-18)9-11-3-6-14(20)15(21)7-11/h3-8,10H,9H2,1-2H3,(H,23,24,26)

InChI Key

IZPGVHDLRHNWNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NN(C=C2Cl)CC3=CC(=C(C=C3)Cl)Cl)OC

Origin of Product

United States

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